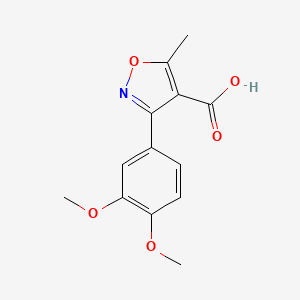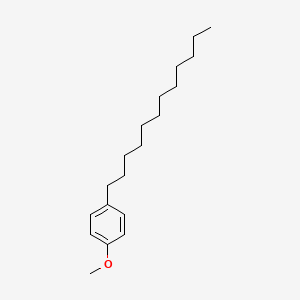
4-Dodecylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecylanisole is an organic compound with the molecular formula C19H32O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a dodecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Dodecylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 4-Dodecylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of dodecylbenzoic acid.
Reduction: Formation of dodecylcyclohexanol.
Substitution: Formation of various substituted anisoles.
科学的研究の応用
4-Dodecylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-Dodecylanisole involves its interaction with cellular membranes. The dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to changes in cellular processes and signaling pathways.
類似化合物との比較
4-Dodecylaniline: Similar structure but with an amine group instead of a methoxy group.
4-Dodecylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Dodecylanisole is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where other compounds may not be as effective.
特性
分子式 |
C19H32O |
|---|---|
分子量 |
276.5 g/mol |
IUPAC名 |
1-dodecyl-4-methoxybenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3 |
InChIキー |
XTYSNEGAKVMQIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
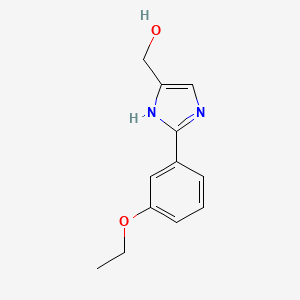
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
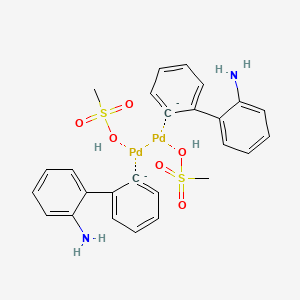

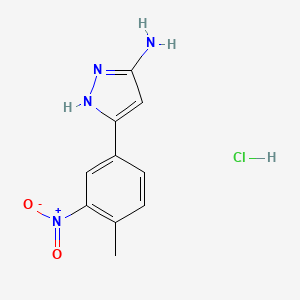
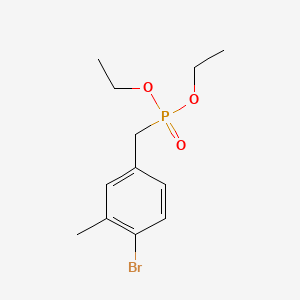
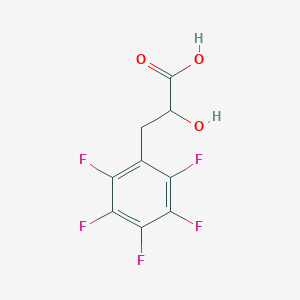
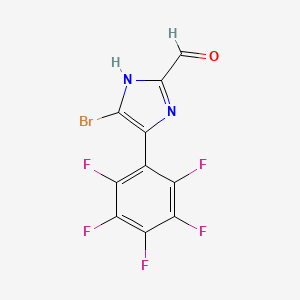

![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)

